Cas no 2228162-28-3 (4-(4-bromo-2-nitrophenyl)butan-1-amine)

4-(4-bromo-2-nitrophenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 4-(4-bromo-2-nitrophenyl)butan-1-amine
- 2228162-28-3
- EN300-1935183
-
- インチ: 1S/C10H13BrN2O2/c11-9-5-4-8(3-1-2-6-12)10(7-9)13(14)15/h4-5,7H,1-3,6,12H2
- InChIKey: NDZKBRUPLQFIEC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])CCCCN
計算された属性
- せいみつぶんしりょう: 272.01604g/mol
- どういたいしつりょう: 272.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 71.8Ų
4-(4-bromo-2-nitrophenyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935183-0.25g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1935183-0.1g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1935183-5.0g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1935183-10.0g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1935183-5g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1935183-0.5g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1935183-1.0g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1935183-2.5g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1935183-0.05g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1935183-10g |
4-(4-bromo-2-nitrophenyl)butan-1-amine |
2228162-28-3 | 10g |
$5037.0 | 2023-09-17 |
4-(4-bromo-2-nitrophenyl)butan-1-amine 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
4-(4-bromo-2-nitrophenyl)butan-1-amineに関する追加情報
Introduction to 4-(4-bromo-2-nitrophenyl)butan-1-amine (CAS No: 2228162-28-3)
4-(4-bromo-2-nitrophenyl)butan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2228162-28-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by its unique structural motif that combines a brominated phenyl ring with a butylamine side chain. The presence of both bromine and nitro functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The structural configuration of 4-(4-bromo-2-nitrophenyl)butan-1-amine encompasses a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a nitro group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. The butan-1-amine moiety at the other end of the molecule introduces a basic nitrogen, which can participate in hydrogen bonding interactions and serve as a site for further functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds due to their ability to modulate various biological pathways. The combination of bromine and nitro groups in 4-(4-bromo-2-nitrophenyl)butan-1-amine has been investigated for its potential role in drug discovery, particularly in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. The bromine atom, being an electronegative element, can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack during further derivatization.
One of the key areas where 4-(4-bromo-2-nitrophenyl)butan-1-amine has shown promise is in the synthesis of small-molecule inhibitors targeting protein kinases. Protein kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in various diseases, including cancer. The nitro group in the molecule can be reduced to an amine under specific conditions, leading to the formation of new pharmacophores that can interact with kinase active sites. This transformation has been exploited in the design of potent inhibitors with improved selectivity and efficacy.
Moreover, the butan-1-amine side chain provides a flexible aliphatic backbone that can be modified to optimize pharmacokinetic properties such as solubility, permeability, and metabolic stability. This adaptability has made 4-(4-bromo-2-nitrophenyl)butan-1-amine a valuable building block in medicinal chemistry. Researchers have utilized this compound to develop novel analogs with enhanced binding affinity and reduced toxicity. The ability to fine-tune the structure through strategic modifications has opened up new avenues for therapeutic intervention.
Recent studies have also highlighted the role of 4-(4-bromo-2-nitrophenyl)butan-1-amine in addressing emerging infectious diseases. The rise of antibiotic-resistant pathogens has necessitated the development of new antimicrobial agents with unique mechanisms of action. The structural features of this compound have been leveraged to design molecules that disrupt essential bacterial processes. For instance, derivatives of 4-(4-bromo-2-nitrophenyl)butan-1-amine have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication.
The synthesis of 4-(4-bromo-2-nitrophenyl)butan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the bromine atom, followed by electrophilic aromatic substitution to incorporate the nitro group. The final step typically involves functionalization of the butyl chain through reductive amination or other coupling strategies. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
In conclusion, 4-(4-bromo-2-nitrophenyl)butan-1-amine (CAS No: 2228162-28-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive intermediate for developing novel bioactive molecules targeting various diseases. The ongoing exploration of its pharmacological properties underscores its importance as a tool in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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